An In-depth Technical Guide to Trimethyl((2-methylallyl)oxy)silane
An In-depth Technical Guide to Trimethyl((2-methylallyl)oxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl((2-methylallyl)oxy)silane, a member of the allyloxysilane family, is a versatile organosilicon compound. Its bifunctional nature, possessing both a reactive allyl group and a labile silyl ether, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and spectral characterization, with a focus on its practical application in research and development. Due to the limited availability of experimental data for this specific compound, information from its close structural analog, allyloxytrimethylsilane, is utilized for comparative purposes where noted.
Chemical and Physical Properties
The properties of trimethyl((2-methylallyl)oxy)silane are influenced by the trimethylsilyl ether and the 2-methylallyl moieties. The silicon-oxygen bond is susceptible to hydrolysis, while the double bond can undergo various addition reactions.
Table 1: Physicochemical Properties
| Property | Trimethyl((2-methylallyl)oxy)silane (Predicted/Estimated) | Allyloxytrimethylsilane (Analog) | 2-Methyl-2-propen-1-ol (Precursor) |
| Molecular Formula | C₇H₁₆OSi | C₆H₁₄OSi[1] | C₄H₈O[2] |
| Molecular Weight | 144.29 g/mol | 130.26 g/mol [1][3] | 72.11 g/mol [2] |
| CAS Number | Not available | 18146-00-4[1][4] | 513-42-8[2] |
| Boiling Point | ~120-125 °C | 100-102 °C[4][5][6] | 113-115 °C[2] |
| Density | ~0.79 g/mL at 25 °C | 0.773 g/mL at 25 °C[4][5] | 0.857 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | ~1.405 | 1.397[4][5] | 1.426[2] |
| Appearance | Colorless liquid (Predicted) | Clear, colorless liquid[3] | Colorless liquid[2] |
Synthesis
Trimethyl((2-methylallyl)oxy)silane is typically synthesized by the silylation of 2-methyl-2-propen-1-ol. This reaction involves the formation of a silicon-oxygen bond by reacting the hydroxyl group of the alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct.
Caption: General reaction scheme for the synthesis of Trimethyl((2-methylallyl)oxy)silane.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of trimethyl((2-methylallyl)oxy)silane.
Materials:
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Chlorotrimethylsilane (1.1 eq)
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Triethylamine (1.2 eq)
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Condenser
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a stirred solution of 2-methyl-2-propen-1-ol and triethylamine in anhydrous diethyl ether under an inert atmosphere at 0 °C, add chlorotrimethylsilane dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by fractional distillation to yield pure trimethyl((2-methylallyl)oxy)silane.
Spectral Data
The structural features of trimethyl((2-methylallyl)oxy)silane can be confirmed by various spectroscopic techniques. The expected spectral data, based on its structure and comparison with allyloxytrimethylsilane, are summarized below.
Table 2: Predicted Spectral Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -Si(CH₃)₃ | ~0.1 ppm (s, 9H) |
| =C-CH₃ | ~1.7 ppm (s, 3H) | |
| -O-CH₂- | ~3.9 ppm (s, 2H) | |
| CH₂= | ~4.8 ppm (s, 1H), ~4.9 ppm (s, 1H) | |
| ¹³C NMR | -Si(CH₃)₃ | ~0 ppm |
| =C-CH₃ | ~20 ppm | |
| -O-CH₂- | ~70 ppm | |
| CH₂= | ~110 ppm | |
| =C(CH₃)- | ~145 ppm | |
| IR Spectroscopy | Si-O-C stretch | 1080-1120 cm⁻¹ |
| Si-CH₃ stretch | 1250 cm⁻¹, 840 cm⁻¹ | |
| C=C stretch | 1650-1670 cm⁻¹ | |
| =C-H stretch | 3080-3100 cm⁻¹ | |
| Mass Spectrometry (EI) | [M-CH₃]⁺ | 129 m/z |
| [M-CH₂C(CH₃)=CH₂]⁺ | 73 m/z |
Note: NMR chemical shifts are predicted relative to TMS in CDCl₃.
Reactivity and Applications
The reactivity of trimethyl((2-methylallyl)oxy)silane is dominated by the silyl ether and the allyl functionalities.
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Silyl Ether Cleavage: The Si-O bond is readily cleaved under acidic or fluoride ion-promoted conditions to regenerate the corresponding alcohol, 2-methyl-2-propen-1-ol. This makes the trimethylsilyl group an excellent protecting group for the hydroxyl function.
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Allyl Group Reactions: The double bond can undergo a variety of reactions, including electrophilic addition, hydrogenation, and polymerization. The presence of the neighboring oxygen atom can influence the regioselectivity of these reactions.
References
- 1. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-propen-1-ol 98 513-42-8 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. ALLYLOXYTRIMETHYLSILANE | 18146-00-4 [chemicalbook.com]
- 5. 18146-00-4 CAS MSDS (ALLYLOXYTRIMETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ALLYLOXYTRIMETHYLSILANE CAS#: 18146-00-4 [chemicalbook.com]
- 7. industrochem.com [industrochem.com]
